molecular formula C19H21BrN2O3S B11229604 1-(benzylsulfonyl)-N-(4-bromophenyl)piperidine-3-carboxamide

1-(benzylsulfonyl)-N-(4-bromophenyl)piperidine-3-carboxamide

Cat. No.: B11229604
M. Wt: 437.4 g/mol
InChI Key: JWCIVKVRFCHYAC-UHFFFAOYSA-N
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Description

N-(4-BROMOPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a bromophenyl group, a phenylmethanesulfonyl group, and a piperidine-3-carboxamide moiety, making it a versatile molecule for research and industrial purposes.

Properties

Molecular Formula

C19H21BrN2O3S

Molecular Weight

437.4 g/mol

IUPAC Name

1-benzylsulfonyl-N-(4-bromophenyl)piperidine-3-carboxamide

InChI

InChI=1S/C19H21BrN2O3S/c20-17-8-10-18(11-9-17)21-19(23)16-7-4-12-22(13-16)26(24,25)14-15-5-2-1-3-6-15/h1-3,5-6,8-11,16H,4,7,12-14H2,(H,21,23)

InChI Key

JWCIVKVRFCHYAC-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMOPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromophenylamine with phenylmethanesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with piperidine-3-carboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-BROMOPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

N-(4-BROMOPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiproliferative agent.

    Medicine: Explored for its potential therapeutic effects against cancer and microbial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-BROMOPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of enzymes involved in cell proliferation, leading to its antiproliferative effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-BROMOPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

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